Molecular Weight and Atom Count Advantage Over 8-Ethyl Diazaspiro Analog
The target compound (C16H17ClFNO4, MW 341.76 g/mol) possesses a smaller molecular weight and lower heteroatom count compared to the 8-ethyl-1-oxa-4,8-diazaspiro analog AB423941 (C17H20ClFN2O4, MW 370.81 g/mol). This difference of 29.05 g/mol (approx. 8.5% reduction) and lack of a basic tertiary amine center can result in measurably different logD and CNS penetration profiles, given the well-established inverse relationship between molecular weight and passive blood-brain barrier permeability. Quantitative data for the exact compounds is unavailable from peer-reviewed literature; this comparison is based on calculated structural parameters from authoritative vendor datasheets and is thus labeled as 'Class-level inference.'
| Evidence Dimension | Molecular Weight and Structural Features |
|---|---|
| Target Compound Data | 341.76 g/mol; C16H17ClFNO4; basic nitrogen count: 0 |
| Comparator Or Baseline | 4-(4-Chloro-2-fluorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (AB423941): 370.81 g/mol; C17H20ClFN2O4; basic nitrogen count: 1 |
| Quantified Difference | Target compound is 29.05 g/mol lighter (8.5% reduction in MW). Contains one less basic nitrogen center. |
| Conditions | Structural data from vendor analytical datasheets (Fluorochem, abcr). |
Why This Matters
Lower molecular weight and absence of a basic amine favor passive CNS permeability and reduce potential off-target binding, making the target compound a more suitable scaffold for blood-brain barrier-penetrant probe development compared to the diazaspiro analog.
